molecular formula C20H15N5O B3493905 7-amino-2-(phenoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile

7-amino-2-(phenoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile

Cat. No.: B3493905
M. Wt: 341.4 g/mol
InChI Key: SKJJTZRKFFIDKE-UHFFFAOYSA-N
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Description

7-amino-2-(phenoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile is a heterocyclic compound that belongs to the pyrazolopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a pyrazolo[1,5-a]pyrimidine core, makes it an interesting subject for research in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-amino-2-(phenoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile typically involves multi-component reactions (MCRs). One common method is a four-component reaction involving an aldehyde, malononitrile, hydrazine, and 4,4-dimethyl-3-oxopentanenitrile . This reaction is carried out under mild conditions and results in the formation of the desired pyrazolopyrimidine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of different solvents, catalysts, and reaction temperatures. For example, heating the initial components in pyridine has been shown to be an effective method for synthesizing similar compounds .

Chemical Reactions Analysis

Types of Reactions

7-amino-2-(phenoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazolopyrimidine core.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while substitution reactions can introduce new aromatic or aliphatic groups into the molecule .

Scientific Research Applications

7-amino-2-(phenoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-amino-2-(phenoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with receptors on cell surfaces, modulating signaling pathways involved in inflammation, cell proliferation, and other biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-amino-2-(phenoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile apart from similar compounds is its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the phenoxymethyl and phenyl groups can enhance its interaction with biological targets, making it a valuable compound for drug discovery and development .

Properties

IUPAC Name

7-amino-2-(phenoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N5O/c21-11-15-12-23-20-18(14-7-3-1-4-8-14)17(24-25(20)19(15)22)13-26-16-9-5-2-6-10-16/h1-10,12H,13,22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKJJTZRKFFIDKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3N=CC(=C(N3N=C2COC4=CC=CC=C4)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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